1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol
CAS No.: 942474-78-4
Cat. No.: VC2307573
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942474-78-4 |
|---|---|
| Molecular Formula | C13H18N2O5S |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | 1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3 |
| Standard InChI Key | YEGBPXJEKSXHQB-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |
| Canonical SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol is identified by the CAS Registry Number 942474-78-4. It is an organic compound with a molecular formula of C13H18N2O5S and a molecular weight of 314.36 g/mol . The compound features a piperidin-4-ol scaffold substituted with a 4-(ethylsulfonyl)-2-nitrophenyl group, creating a complex molecular architecture with multiple functional groups.
Table 1: Key Identifiers and Properties of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol
| Property | Value |
|---|---|
| Chemical Name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol |
| CAS Registry Number | 942474-78-4 |
| Molecular Formula | C13H18N2O5S |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | 1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol |
| PubChem Compound ID | 26597739 |
| Creation Date in PubChem | May 28, 2009 |
| Latest Modification Date | April 5, 2025 |
The compound has been indexed in chemical databases since 2009, with the most recent data update occurring in early 2025 . This timeline suggests ongoing interest in cataloging and potentially studying this chemical entity.
Structural Characteristics
Molecular Structure
The molecular structure of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol consists of several key structural components that define its chemical identity:
-
A piperidine ring with a hydroxyl group at the 4-position, forming the piperidin-4-ol core structure
-
A phenyl ring connected to the nitrogen atom of the piperidine
-
A nitro group (-NO2) positioned at the 2-position of the phenyl ring
-
An ethylsulfonyl group (-SO2CH2CH3) at the 4-position of the phenyl ring
This combination of functional groups creates a molecule with diverse chemical reactivity potential, particularly through the hydroxyl, nitro, and sulfonyl moieties.
Chemical Identifiers
For precise chemical identification and database searching, several standardized chemical identifiers have been established for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol:
Table 2: Chemical Identifiers for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3 |
| InChIKey | YEGBPXJEKSXHQB-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N+[O-] |
| Canonical SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N+[O-] |
These identifiers serve as unique digital representations of the compound's structure, enabling precise identification across various chemical databases and literature .
Chemical and Physical Properties
Structural Analogs
Understanding structural analogs provides insight into the potential properties and reactivity of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol. A closely related compound is 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine (CAS: 942474-76-2), which differs by having a methyl group instead of a hydroxyl group at the 4-position of the piperidine ring .
Table 3: Comparison of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol with its Methyl Analog
| Property | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine |
|---|---|---|
| CAS Number | 942474-78-4 | 942474-76-2 |
| Molecular Formula | C13H18N2O5S | C14H20N2O4S |
| Molecular Weight | 314.36 g/mol | 312.39 g/mol |
| Functional Group at Piperidine 4-position | Hydroxyl (-OH) | Methyl (-CH3) |
| PubChem CID | 26597739 | 26597721 |
This structural relationship suggests a potential synthetic pathway or series where various substituents at the 4-position of the piperidine ring are being explored, possibly for structure-activity relationship studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume